molecular formula C7H11NO2 B1444698 Methyl 3-cyano-3,3-dimethylpropanoate CAS No. 132218-55-4

Methyl 3-cyano-3,3-dimethylpropanoate

Cat. No.: B1444698
CAS No.: 132218-55-4
M. Wt: 141.17 g/mol
InChI Key: YLMVBVOUQGVTGX-UHFFFAOYSA-N
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Description

Methyl 3-cyano-3,3-dimethylpropanoate is an organic compound with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Methyl 3-cyano-3,3-dimethylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethylacrylonitrile with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm . Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-cyano-3,3-dimethylpropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted esters.

Scientific Research Applications

Methyl 3-cyano-3,3-dimethylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyano-3,3-dimethylpropanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the cyano and ester groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Methyl 3-cyano-3,3-dimethylpropanoate can be compared with similar compounds such as methyl 3-cyano-2,2-dimethylpropanoate and methyl 3-cyano-3-methylbutanoate . These compounds share similar structural features but differ in the position and number of substituents on the carbon chain. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-cyano-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,5-8)4-6(9)10-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMVBVOUQGVTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132218-55-4
Record name methyl 3-cyano-3,3-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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